molecular formula C22H38ClNO2 B14591639 1-Hexadecanoyloxymethyl-Pyridinium Chloride CAS No. 61413-60-3

1-Hexadecanoyloxymethyl-Pyridinium Chloride

Cat. No.: B14591639
CAS No.: 61413-60-3
M. Wt: 384.0 g/mol
InChI Key: RTCLFXMYYVCLMV-UHFFFAOYSA-M
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Description

1-Hexadecanoyloxymethyl-Pyridinium Chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their surfactant properties and are widely used in various industrial and research applications. The compound is characterized by a pyridinium ring substituted with a hexadecanoyloxymethyl group, which imparts unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecanoyloxymethyl-Pyridinium Chloride typically involves the quaternization of pyridine with a hexadecanoyloxymethyl halide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-Hexadecanoyloxymethyl-Pyridinium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridinium N-oxides, dihydropyridines, and various substituted pyridinium derivatives .

Scientific Research Applications

1-Hexadecanoyloxymethyl-Pyridinium Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexadecanoyloxymethyl-Pyridinium Chloride involves its interaction with lipid membranes. The hexadecanoyloxymethyl group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexadecanoyloxymethyl-Pyridinium Chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes. This makes it particularly useful in applications requiring strong surfactant activity and antimicrobial efficacy .

Properties

CAS No.

61413-60-3

Molecular Formula

C22H38ClNO2

Molecular Weight

384.0 g/mol

IUPAC Name

pyridin-1-ium-1-ylmethyl hexadecanoate;chloride

InChI

InChI=1S/C22H38NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(24)25-21-23-19-16-14-17-20-23;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H/q+1;/p-1

InChI Key

RTCLFXMYYVCLMV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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